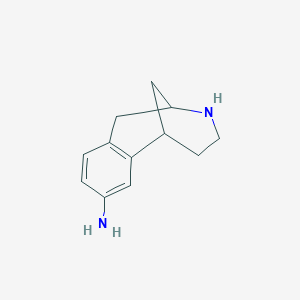
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is a complex organic compound that belongs to the class of benzazocines. This compound is characterized by its unique structure, which includes a hexahydro ring system fused with a benzene ring and an amine group at the 8th position. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine typically involves multiple steps, including cyclization and reduction reactions. One common synthetic route involves the reduction of the corresponding oxime using zinc dust in a mixture of acetic acid and acetic anhydride . Another method involves the use of intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminium hydride or sodium borohydride.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Reduction: Formation of N-ethyl derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an opioid analgesic due to its structural similarity to known opioid compounds.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzomorphan: Another class of opioid analgesics with a similar core structure.
2,3,4,5-Tetrahydro-1,5-methano-1H-2-benzazepine: A compound with a similar ring system but different pharmacological properties.
Pentazocine: A well-known opioid analgesic with structural similarities.
Uniqueness
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is unique due to its specific ring structure and the presence of an amine group at the 8th position. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Numéro CAS |
399032-54-3 |
|---|---|
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C12H16N2/c13-10-2-1-8-5-11-6-9(3-4-14-11)12(8)7-10/h1-2,7,9,11,14H,3-6,13H2 |
Clé InChI |
GPOGDIVKXKSKPR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2CC1C3=C(C2)C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


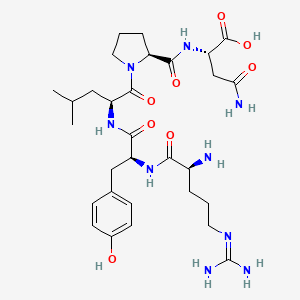
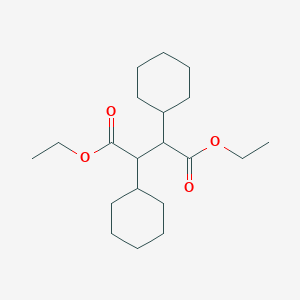
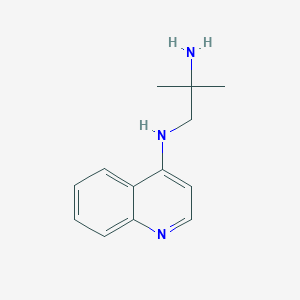
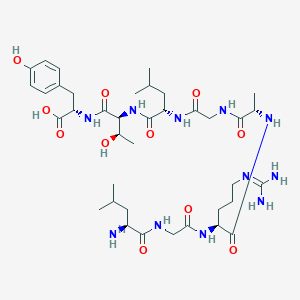
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
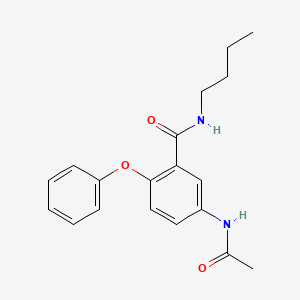


![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
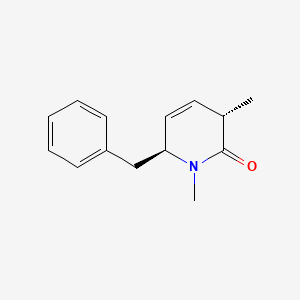

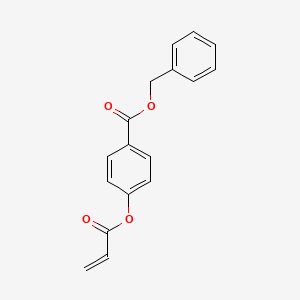

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)
